2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
Description
2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a chloro and nitro group, as well as a tetrahydrobenzothiazole moiety
Properties
IUPAC Name |
2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O3S/c15-10-7-8(18(20)21)5-6-9(10)13(19)17-14-16-11-3-1-2-4-12(11)22-14/h5-7H,1-4H2,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXXIKPCWMVOSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3=C(C=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the acylation of 2-chloro-4-nitroaniline with an appropriate acyl chloride to form the benzamide core.
Introduction of the Tetrahydrobenzothiazole Moiety: This step involves the reaction of the benzamide intermediate with a tetrahydrobenzothiazole derivative under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The tetrahydrobenzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Major Products
Nucleophilic Substitution: Formation of substituted benzamides.
Reduction: Formation of 2-chloro-4-amino-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide.
Oxidation: Formation of sulfoxides or sulfones of the tetrahydrobenzothiazole moiety.
Scientific Research Applications
2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural features.
Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism of action of 2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It may interfere with cellular signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
2-chloro-4-nitroaniline: Shares the chloro and nitro substituents but lacks the benzothiazole moiety.
4-chloro-2-nitroaniline: Similar structure but with different positions of the chloro and nitro groups.
2,6-dichloro-4-nitroaniline: Contains an additional chloro group, altering its chemical properties.
Uniqueness
2-chloro-4-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the tetrahydrobenzothiazole moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
